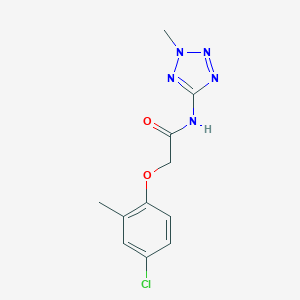![molecular formula C26H23N3O2S B244702 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide, commonly known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of TNP-470 involves the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme that is involved in the processing of newly synthesized proteins. MetAP2 inhibition leads to the accumulation of unprocessed proteins, which triggers a cellular stress response that ultimately results in the inhibition of angiogenesis.
Biochemical and Physiological Effects:
TNP-470 has been shown to have several biochemical and physiological effects, including inhibition of endothelial cell migration and proliferation, induction of apoptosis in cancer cells, and suppression of angiogenic factors. It has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TNP-470 is its high potency and specificity for MetAP2 inhibition, which makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. However, TNP-470 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of TNP-470 and other angiogenesis inhibitors. These include the identification of new targets and pathways involved in angiogenesis, the development of more potent and selective inhibitors, and the optimization of drug delivery and dosing strategies. TNP-470 and other angiogenesis inhibitors also have potential applications in other diseases, such as diabetic retinopathy and macular degeneration.
Méthodes De Synthèse
TNP-470 can be synthesized through a multistep process starting from 1-naphthoic acid. The synthesis involves the formation of an amide bond between 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid and 4-aminophenyl-1-naphthylamine, followed by several steps of purification and chemical modifications.
Applications De Recherche Scientifique
TNP-470 has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels. TNP-470 also suppresses the expression of various angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Propriétés
Formule moléculaire |
C26H23N3O2S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H23N3O2S/c30-25(23-8-3-6-19-5-1-2-7-22(19)23)27-20-10-12-21(13-11-20)28-14-16-29(17-15-28)26(31)24-9-4-18-32-24/h1-13,18H,14-17H2,(H,27,30) |
Clé InChI |
GIJVIJOCFSXNQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244624.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B244625.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxy-phenyl]benzofuran-2-carboxamide](/img/structure/B244627.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B244628.png)
![N-[2-chloro-5-(propanoylamino)phenyl]pentanamide](/img/structure/B244629.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methylbenzamide](/img/structure/B244630.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide](/img/structure/B244631.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B244633.png)
![N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244634.png)
![3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244639.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B244641.png)
